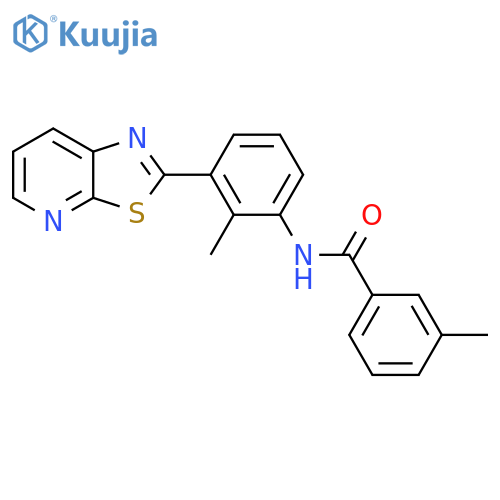Cas no 863593-57-1 (3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)

863593-57-1 structure
商品名:3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
- 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Benzamide, 3-methyl-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-ylphenyl)-
- 3-METHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
- AKOS001553139
- SR-01000907949-1
- F0694-0391
- 863593-57-1
- ZINC03854314
- SR-01000907949
- 3-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
-
- インチ: 1S/C21H17N3OS/c1-13-6-3-7-15(12-13)19(25)23-17-9-4-8-16(14(17)2)20-24-18-10-5-11-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
- InChIKey: UQVCVAOQIQUSNH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=NC3=CC=CN=C3S2)=C1C)(=O)C1=CC=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 359.10923335g/mol
- どういたいしつりょう: 359.10923335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- 密度みつど: 1.301±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 13.54±0.70(Predicted)
3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0694-0391-1mg |
3-methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863593-57-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
863593-57-1 (3-methyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide) 関連製品
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
